REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[H-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18]>C1COCC1>[CH2:7]([O:6][C:4](=[O:5])[C:3]([CH2:18][CH:17]=[CH2:16])([CH2:1][CH3:2])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:8] |f:1.2|
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Name
|
|
Quantity
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43 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at rt for 75 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction was stirred at rt for 4 h
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (400 mL) and 6 N hydrochloric acid (80 mL)
|
Type
|
EXTRACTION
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Details
|
The product was extracted with diethyl ether (4×200 mL)
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Type
|
WASH
|
Details
|
the extracts were washed with brine (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC)CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |